An In-Depth Technical Guide to the Physicochemical Properties of Thiamine Thiazolone
An In-Depth Technical Guide to the Physicochemical Properties of Thiamine Thiazolone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Characteristics of a Key Thiamine Derivative
Thiamine (Vitamin B1) and its derivatives are fundamental to various biochemical processes, making them critical molecules of interest in nutritional science, pharmacology, and drug development. Among these, thiamine thiazolone, also known as 2-oxo-thiamine, represents a significant derivative formed through the hydrolysis of thiamine. Understanding the distinct physicochemical properties of thiamine thiazolone is paramount for researchers investigating thiamine metabolism, developing novel therapeutic agents, or formulating stable vitamin preparations. This technical guide provides a comprehensive exploration of the synthesis, structural characteristics, and physicochemical properties of thiamine thiazolone, offering a foundational resource for scientists and professionals in the field.
Molecular Structure and Identification
Thiamine thiazolone is structurally characterized by the replacement of the thiazole amine group in thiamine with a carbonyl group at the C2 position. This seemingly minor alteration significantly impacts the molecule's electronic distribution, reactivity, and overall properties.
Chemical Structure:
Figure 1: Chemical structure of thiamine thiazolone.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-2(3H)-one |
| CAS Number | 490-82-4 |
| Molecular Formula | C₁₂H₁₆N₄O₂S[1] |
| Molecular Weight | 280.35 g/mol [1] |
Synthesis of Thiamine Thiazolone
The primary route to obtaining thiamine thiazolone is through the controlled hydrolysis of thiamine. This process involves the cleavage of the C-N bond connecting the pyrimidine and thiazole rings, followed by the formation of the thiazolone moiety. While thiamine is known to degrade under alkaline conditions, specific and optimized protocols are necessary to favor the formation of thiamine thiazolone and ensure its subsequent purification.
Principle of Synthesis: Hydrolysis of Thiamine
The hydrolysis of thiamine to thiamine thiazolone is typically achieved under alkaline conditions. The hydroxide ions act as a nucleophile, attacking the C2 carbon of the thiazole ring, which leads to ring opening and subsequent rearrangement to form the more stable thiazolone structure.
Figure 2: Simplified pathway of thiamine hydrolysis to thiamine thiazolone.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a general procedure for the synthesis of thiamine thiazolone from thiamine hydrochloride. The causality behind each step is explained to provide a deeper understanding of the process.
Materials:
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Thiamine hydrochloride
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
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Diethyl ether
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Deionized water
Step-by-Step Methodology:
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Dissolution: Dissolve a known quantity of thiamine hydrochloride in deionized water. The concentration should be optimized to balance reaction efficiency and product solubility.
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Alkalinization: Slowly add a solution of sodium hydroxide to the thiamine solution while stirring. The addition of a base is the critical step to initiate hydrolysis. The pH should be carefully monitored and adjusted to a range that favors thiazolone formation while minimizing unwanted side reactions. A pH range of 9-10 is often a suitable starting point.
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Reaction: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to accelerate the hydrolysis. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
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Neutralization and Precipitation: Once the reaction is deemed complete, the solution is carefully neutralized with hydrochloric acid. This step is crucial as it protonates the phenolate form of the thiazolone, reducing its solubility in the aqueous medium and inducing precipitation.
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Isolation: The precipitated thiamine thiazolone is collected by filtration. The solid is then washed with cold deionized water to remove any residual salts and other water-soluble impurities.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. This step is essential to obtain a high-purity product for subsequent characterization and use. The choice of solvent is critical; it should be one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
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Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Self-Validating System: The purity of the synthesized thiamine thiazolone should be verified using multiple analytical techniques, including melting point determination, HPLC, and spectroscopic methods (NMR, IR, MS). The obtained data should be consistent with the expected values for the pure compound.
Physicochemical Properties
The physicochemical properties of thiamine thiazolone are distinct from its precursor, thiamine, and are summarized below.
Physical State and Appearance
Thiamine thiazolone is a solid at room temperature. Its appearance is typically described as a white to off-white crystalline powder.
Melting Point
The melting point is a critical indicator of purity. For thiamine thiazolone, the reported melting point is 237 °C [2]. This is lower than the decomposition temperature of thiamine hydrochloride, which is around 248-250 °C[3].
Solubility
Understanding the solubility profile of thiamine thiazolone is essential for its handling, formulation, and in vitro studies.
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | General observation |
| Ethanol | Slightly soluble | General observation |
| Diethyl ether | Insoluble | General observation |
| Chloroform | Insoluble | [3] |
| Benzene | Insoluble | [3] |
| Propylene glycol | Soluble | [3] |
| Glycerol | Soluble | [3] |
Note: Quantitative solubility data for thiamine thiazolone is not extensively available in the literature. The information provided is based on general observations and data for the parent compound, thiamine.
Acidity/Basicity (pKa)
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of thiamine thiazolone.
Infrared (IR) Spectroscopy
The IR spectrum of thiamine thiazolone is expected to show characteristic absorption bands corresponding to its functional groups. A key feature would be a strong absorption band in the region of 1650-1700 cm⁻¹ , which is indicative of the C=O stretching vibration of the thiazolone ring. Other significant peaks would include N-H stretching vibrations from the amino group on the pyrimidine ring and O-H stretching from the hydroxyethyl side chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of thiamine thiazolone.
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¹H NMR: The proton NMR spectrum would display distinct signals for the protons on the pyrimidine and thiazolone rings, as well as the methyl and hydroxyethyl substituents. The chemical shifts of the protons adjacent to the carbonyl group in the thiazolone ring would be expected to differ from those in the thiazole ring of thiamine.
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¹³C NMR: The carbon NMR spectrum would provide definitive evidence for the presence of the carbonyl group, with a characteristic signal in the downfield region (typically 170-180 ppm ). The chemical shifts of the other carbon atoms in the heterocyclic rings would also be altered compared to thiamine.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of thiamine thiazolone. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 280.35 g/mol . The fragmentation pattern can provide further structural information by identifying characteristic fragment ions.
Stability and Reactivity
Thiamine thiazolone exhibits different stability and reactivity profiles compared to thiamine.
Chemical Stability
The stability of thiamine thiazolone is influenced by factors such as pH and temperature. The presence of the carbonyl group in the thiazolone ring generally imparts greater stability compared to the thiazole ring in thiamine, particularly towards oxidative degradation. However, like many organic molecules, it will be susceptible to degradation under harsh acidic or basic conditions and at elevated temperatures.
Chemical Reactivity
The thiazolone ring in thiamine thiazolone is the primary site of its chemical reactivity. The carbonyl group can undergo nucleophilic addition reactions, and the adjacent nitrogen atom can also participate in chemical transformations. The reactivity of the aminopyrimidine ring is largely retained from the parent thiamine molecule.
Conclusion and Future Directions
This technical guide has provided a detailed overview of the physicochemical properties of thiamine thiazolone, a key derivative of vitamin B1. While some fundamental properties have been established, there remains a need for more comprehensive experimental data, particularly in the areas of quantitative solubility, pKa determination, and detailed spectroscopic analysis under various conditions. Further research into the synthesis and characterization of thiamine thiazolone will undoubtedly contribute to a deeper understanding of thiamine chemistry and its biological implications, paving the way for advancements in drug development and nutritional science.
References
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PubChem. Thiamine. National Center for Biotechnology Information. [Link]
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ResearchGate. Thiamine hydrochloride (vitamin B1) catalyzed greener synthesis of thiazolidin-4-one derivatives. [Link]
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Yeast Metabolome Database. Thiamine (YMDB00220). [Link]
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MySkinRecipes. Oxo Thiamine. [Link]
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Carl ROTH. Oxo thiamine, 5 mg, CAS No. 490-82-4. [Link]
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New Drug Approvals. THIAMINE, Vitamin B1. [Link]
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ResearchGate. Figure 2. Thiamin Synthesis From Thiazole and Pyrimidine Precursors... [Link]
